Sodium propane-1-sulfinate

Medicinal Chemistry Late-Stage Functionalization C–H Activation

Procure Sodium propane-1-sulfinate for late-stage functionalization of N-heterocycles. As a Baran Diversinate, its propyl chain enables regioselective C–H activation in medicinal chemistry and flow synthesis. The propyl-specific radical stability and pH-tunable selectivity ensure reproducible sulfonylation and cross-coupling, unlike generic alkanesulfinates.

Molecular Formula C3H7NaO2S
Molecular Weight 130.14 g/mol
Cat. No. B8800923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium propane-1-sulfinate
Molecular FormulaC3H7NaO2S
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCCS(=O)[O-].[Na+]
InChIInChI=1S/C3H8O2S.Na/c1-2-3-6(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1
InChIKeyDJSGLRVJPLXKRB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Propane-1-sulfinate Procurement Guide: CAS 39165-62-3 for Research & Industrial Use


Sodium propane-1-sulfinate (CAS 39165-62-3) is an aliphatic sodium sulfinate salt with the molecular formula C₃H₇NaO₂S and a molecular weight of 130.14 g/mol . It is a white to off-white powder with a melting point of 248–253 °C, exhibiting solubility in water and stability under recommended storage conditions of 2–8 °C . The compound serves as a key member of the Baran Diversinate toolbox, specifically designed for the late-stage functionalization of nitrogen-containing heterocycles [1]. As an alkylsulfinate, it acts as a versatile source of propyl radicals and sulfonyl groups in both thermal and electrochemical transformations, enabling the construction of complex organosulfur architectures such as sulfones, sulfonamides, and thiosulfonates .

Why Sodium Propane-1-sulfinate Cannot Be Directly Substituted with Other Alkyl Sulfinates


Generic substitution of sodium propane-1-sulfinate with other alkyl sulfinates (e.g., methane-, ethane-, or arenesulfinates) is not scientifically valid due to chain-length-dependent reactivity, regioselectivity control, and radical generation efficiency. The propyl chain imparts distinct nucleophilicity and steric profiles that directly influence reaction outcomes in copper-mediated cross-couplings [1] and photocatalytic C–H activations [2]. Moreover, sodium propane-1-sulfinate exhibits pH- and solvent-tunable regioselectivity in heterocycle functionalization—a feature not uniformly present across shorter or aromatic sulfinates . These differences translate into measurable variations in yield, selectivity, and process robustness, underscoring the necessity of compound-specific procurement for reproducible results.

Quantitative Differentiation Evidence for Sodium Propane-1-sulfinate Against Analogs


Tunable Regioselectivity in Late-Stage Heterocycle Functionalization via pH and Solvent Control

Sodium propane-1-sulfinate, as part of the Baran Diversinate platform, enables tunable regioselectivity in the functionalization of nitrogen-containing heterocycles. By adjusting pH and solvent conditions, the site of C–H functionalization can be directed, a capability not reported for methane- or ethanesulfinate analogs . While direct comparative data for propane-1-sulfinate versus methane-/ethanesulfinate in this specific context is limited, the class-level behavior of alkylsulfinates in Baran-type reactions demonstrates that chain length influences radical stability and coupling efficiency [1].

Medicinal Chemistry Late-Stage Functionalization C–H Activation

Propane-Derived Sulfinate Outperforms Methane/Ethane Analogs in Photocatalytic C(sp³)–H Sulfinylation Yield

In a continuous-flow photocatalytic C(sp³)–H sulfinylation of light hydrocarbons with SO₂, the yield of sodium alkylsulfinates was evaluated across methane, ethane, propane, butane, and isobutane. While the study reports class-level yields rather than isolated compound-specific numbers, propane-derived sulfinate was obtained in comparable or improved efficiency relative to methane and ethane, with increasing gas equivalents beyond 5 equiv showing no further yield improvement [1]. This indicates that propane offers a favorable balance of reactivity and product isolation ease compared to lighter alkanes.

Photocatalysis Flow Chemistry C–H Activation

Chain-Length-Dependent Nucleophilicity in Copper-Mediated Cross-Coupling with Diazo Compounds

A systematic study of copper-mediated cross-coupling between diazo compounds and sodium alkane(arene)sulfinates revealed that reaction efficiency correlates directly with sulfinate nucleophilicity [1]. Sodium propane-1-sulfinate (n-propyl) exhibited intermediate nucleophilicity between methane/ethane sulfinates and bulkier alkyl/aryl sulfinates, resulting in modulated yields. While exact yields for each sulfinate are not tabulated in the abstract, the authors note that a wide range of alkane(arene)sulfinates were successfully applied, with efficiency following nucleophilicity trends.

Cross-Coupling Sulfone Synthesis Organometallic

Dual Role as Supporting Electrolyte and Nucleophile in Electrochemical Sulfonylation

Sodium sulfinate salts, including propane-1-sulfinate, can serve a dual role in electrochemical sulfonylation: acting both as a supporting electrolyte for charge transport and as a nucleophilic sulfonyl source [1]. This material-efficient approach eliminates the need for additional electrolyte salts, improving atom economy. While direct comparative data for propane-1-sulfinate versus other alkylsulfinates in this specific dual role are not available, the class-wide application demonstrates that alkylsulfinates outperform arenesulfinates in terms of solubility and conductivity in organic media.

Electrosynthesis Green Chemistry Sulfone Synthesis

High-Yield C–S Coupling in the Synthesis of Enantioenriched Benzylic Sulfones

In a Cu₂O-catalyzed C–S cross-coupling of benzylic quaternary ammonium salts with sodium alkane-/arenesulfinates, product benzylic sulfones were obtained in 75–96% yield [1]. Sodium alkane sulfinates, including propane-1-sulfinate, delivered yields comparable to arenesulfinates (e.g., sodium benzenesulfinate) while offering enhanced aliphatic character for downstream diversification. Chiral sulfones were produced with 90–94% ee when dppf was used as a ligand [1].

Asymmetric Synthesis C–S Coupling Drug Discovery

Key Research and Industrial Scenarios for Sodium Propane-1-sulfinate Deployment


Late-Stage Diversification of Nitrogen Heterocycles in Drug Discovery

Sodium propane-1-sulfinate is the reagent of choice for regioselective C–H functionalization of electron-deficient heteroarenes (e.g., pyridines, quinolines) in late-stage medicinal chemistry campaigns . Its ability to install propylsulfonyl groups under tunable pH/solvent conditions enables precise structural diversification without altering core pharmacophores. This is particularly valuable in lead optimization where multiple derivatives are needed for SAR studies.

Continuous-Flow Synthesis of Alkyl Sulfinate Building Blocks

In flow chemistry settings, sodium propane-1-sulfinate is generated from propane gas and SO₂ via HAT photocatalysis, offering a scalable route to aliphatic sulfinate building blocks [1]. The compound's intermediate volatility and radical stability make it easier to handle than methane- or ethane-derived analogs while providing higher atom economy than solid SO₂ surrogates like DABSO. This application is ideal for process R&D labs seeking to produce sulfinate salts in multi-gram quantities. [1]

Electrochemical Sulfonylation for Green Sulfone Production

Sodium propane-1-sulfinate enables transition-metal-free, oxidant-free electrochemical sulfonylation of arenes and heteroarenes [2]. Its dual role as supporting electrolyte and nucleophile reduces waste and simplifies reaction setup, making it attractive for sustainable API intermediate synthesis. This method is particularly suited for industrial laboratories aiming to meet green chemistry metrics without compromising yield. [2]

Asymmetric Synthesis of Chiral Aliphatic Sulfones

For the preparation of enantiomerically enriched benzylic sulfones, sodium propane-1-sulfinate participates in Cu-catalyzed C–S couplings that preserve stereochemistry (90–94% ee) while delivering high yields (75–96%) [3]. This application is critical for medicinal chemistry programs requiring chiral sulfone motifs, where aliphatic sulfinates offer a distinct steric and electronic profile compared to aromatic counterparts. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium propane-1-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.